molecular formula C10H7BrClN B14165155 6-Bromo-3-(chloromethyl)quinoline

6-Bromo-3-(chloromethyl)quinoline

Cat. No.: B14165155
M. Wt: 256.52 g/mol
InChI Key: VKNPWMUQITXLJH-UHFFFAOYSA-N
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Description

6-Bromo-3-(chloromethyl)quinoline is a quinoline derivative characterized by the presence of bromine and chloromethyl groups at the 6th and 3rd positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(chloromethyl)quinoline typically involves the bromination of 3-(chloromethyl)quinoline. One common method includes the reaction of 3-(chloromethyl)quinoline with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(chloromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chloromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-3-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5H2

InChI Key

VKNPWMUQITXLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)CCl

Origin of Product

United States

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